

In Vitro Characterization of CM764: A Technical Guide

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Compound of Interest

Compound Name: CM764

Cat. No.: B15618078

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Introduction

CM764, with the chemical name 6-acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one, is a novel small molecule that has been identified as a selective ligand for the sigma-2 (σ_2) receptor. Unlike many sigma-2 receptor ligands that induce apoptosis, **CM764** has been shown to modulate cellular metabolism, suggesting a potential pro-survival role. This technical guide provides a comprehensive overview of the in vitro characterization of **CM764**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for **CM764**.

Table 1: Receptor Binding Affinity of **CM764** and Reference Compounds[1][2][3]

Compound	Receptor	Ki (nM)
CM764	Sigma-2	3.5 ± 0.9
Sigma-1	86.6 ± 2.8	
SN79 (parent compound)	Sigma-2	7
Sigma-1	27	
CM572 (partial agonist)	Sigma-2	15

Table 2: In Vitro Cellular Effects of **CM764** in SK-N-SH Human Neuroblastoma Cells[1][2]

Parameter	Effect of CM764	Magnitude of Effect
MTT Reduction	Increase	Dose-dependent
ATP Levels	Increase	~13% increase
Total NAD ⁺ /NADH	Increase	Not specified
Reactive Oxygen Species (ROS)	Decrease	Not specified
HIF-1α Protein Levels	Increase	>14-fold induction after 24h
VEGF Levels	Increase	Not specified
Intracellular Calcium ([Ca ²⁺] _i)	Transient Increase	Robust and immediate

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **CM764**.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This assay determines the binding affinity (Ki) of **CM764** for sigma-1 and sigma-2 receptors through competitive displacement of a radiolabeled ligand.

- Materials:
 - Test compound: **CM764**
 - Radioligands: --INVALID-LINK---pentazocine (for sigma-1) and [3H]-1,3-di-o-tolylguanidine (DTG) (for sigma-2)
 - Unlabeled ligand: (+)-pentazocine (to saturate sigma-1 sites in the sigma-2 assay)
 - Membrane preparations: Guinea pig brain membranes (for sigma-1) and rat liver membranes (for sigma-2)
 - Assay buffer: 50 mM Tris-HCl, pH 7.4
 - Scintillation fluid
- Procedure:
 - Incubate membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of **CM764**. For the sigma-2 assay, a saturating concentration of (+)-pentazocine is included to block radioligand binding to sigma-1 sites.
 - Incubations are carried out at 25°C for 120 minutes in a total volume of 200 µL.
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
 - Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
 - Calculate the K_i values using the Cheng-Prusoff equation.

MTT Assay for Cellular Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

- Materials:
 - Cell line: SK-N-SH human neuroblastoma cells
 - Culture medium: MEM with 10% FBS
 - **CM764**
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- Procedure:
 - Seed SK-N-SH cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
 - Treat the cells with various concentrations of **CM764** for the desired duration (e.g., 24 hours).
 - After the treatment period, add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
 - Remove the medium and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Express the results as a percentage of the untreated control.

Intracellular Calcium Mobilization Assay

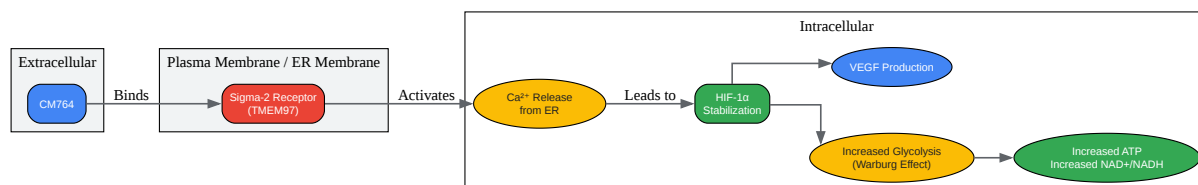
This assay measures changes in intracellular calcium concentration upon stimulation with **CM764** using a fluorescent calcium indicator.

- Materials:
 - Cell line: SK-N-SH human neuroblastoma cells

- Fluorescent calcium indicator: Fura-2 AM
- Hanks' Balanced Salt Solution (HBSS)
- **CM764**
- Procedure:
 - Plate SK-N-SH cells on glass coverslips and allow them to grow to 70-80% confluency.
 - Load the cells with 5 μ M Fura-2 AM in HBSS for 30-60 minutes at 37°C.
 - Wash the cells with HBSS to remove excess dye.
 - Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
 - Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).
 - Add **CM764** to the perfusion chamber and continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

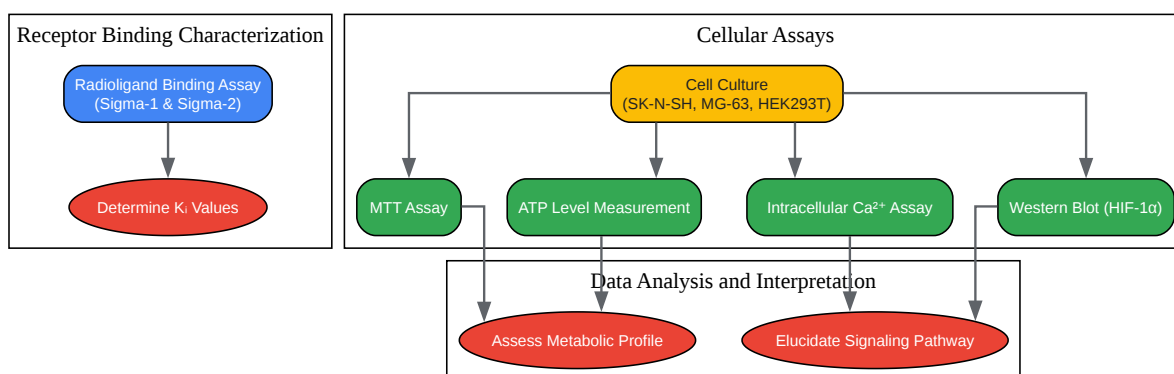
Proposed Signaling Pathway of CM764



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Caption: Proposed signaling pathway of **CM764**.

Experimental Workflow for In Vitro Characterization



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Caption: Workflow for in vitro characterization of **CM764**.

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References

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- 3. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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